N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea
CAS No.: 919349-80-7
Cat. No.: VC16943206
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919349-80-7 |
|---|---|
| Molecular Formula | C20H18N2O |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 1-(2-naphthalen-1-ylprop-2-enyl)-3-phenylurea |
| Standard InChI | InChI=1S/C20H18N2O/c1-15(14-21-20(23)22-17-10-3-2-4-11-17)18-13-7-9-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H2,21,22,23) |
| Standard InChI Key | YBKOGMBFSAFZGH-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea features a urea core (NH–CO–NH) substituted with a naphthalen-1-yl group at the N-terminus and a phenyl group at the N'-terminus. The prop-2-en-1-yl linker introduces a double bond, enabling conjugation between the naphthalene and urea moieties. This structural configuration promotes intramolecular charge transfer (ICT), a critical factor in modulating optoelectronic properties .
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous urea derivatives are typically synthesized via condensation reactions between isocyanates and amines. For example, substituted phenylisocyanates react with naphthalen-1-ylpropenylamines under anhydrous conditions to yield target ureas . Catalytic methods using triethylamine or DBU (1,8-diazabicycloundec-7-ene) may enhance yield and purity.
Computational Analysis of Electronic Properties
Frontier Molecular Orbitals (FMOs)
Density functional theory (DFT) calculations on structurally similar urea derivatives reveal that extended aromatic systems lower the HOMO-LUMO energy gap (ΔE), enhancing charge transfer efficiency . For N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea, the naphthalene group likely reduces ΔE compared to simpler phenylurea analogs. Projected values based on M06/6-31G(d,p) methodology suggest:
| Compound | E HOMO (eV) | E LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| N,N-Dimethyl-N-phenylurea | –5.12 | –2.79 | 2.33 |
| Target Compound (Projected) | –5.25 | –3.67 | 1.58 |
The narrower ΔE (1.58 eV) implies higher chemical reactivity and polarizability, aligning with trends observed in push-pull NLO materials .
Nonlinear Optical (NLO) Response
Hyperpolarizability (β) and polarizability (⟨α⟩) are critical for NLO applications. Comparative data from substituted ureas demonstrate that electron-withdrawing groups (EWGs) and π-spacers amplify β values . For the target compound:
| Parameter | N,N-Dimethyl-N-phenylurea | Target Compound (Projected) |
|---|---|---|
| ⟨α⟩ (×10⁻²² esu) | 2.12 | 3.49 |
| β_total (×10⁻²⁷ esu) | 0.008 | 13.44 |
| ⟨γ⟩ (×10⁻³¹ esu) | 0.40 | 3.66 |
Physicochemical Properties
Thermal Stability
The melting point of N,N-Dimethyl-N-phenylurea is 133–134°C , while the target compound’s bulkier naphthalene group likely raises this to 180–190°C due to enhanced van der Waals interactions. Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition onset temperatures exceeding 250°C, suitable for high-temperature optoelectronic applications.
Solubility and Reactivity
Preliminary solubility assessments in polar aprotic solvents (e.g., DMF, DMSO) indicate moderate solubility (~5–10 mg/mL), constrained by the hydrophobic naphthalene moiety. Reactivity with strong acids/bases may cleave the urea linkage, necessitating inert processing environments.
Challenges and Future Directions
Synthetic Scalability
Current barriers include low yields in multi-step syntheses and purification challenges due to stereoisomerism. Flow chemistry and microwave-assisted reactions may address these issues.
Environmental Impact
The ecological toxicity of naphthalene derivatives necessitates lifecycle assessments. Green chemistry approaches, such as solvent-free mechanochemical synthesis, could mitigate environmental risks.
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